1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31 g/mol This compound is characterized by the presence of a piperidine ring substituted with a 3-nitrophenylsulfonyl group and a carboxylic acid group
Scientific Research Applications
1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Preparation Methods
The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine with 3-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 1-[(3-Nitrophenyl)sulfonyl]piperidine. This intermediate is then further reacted with carbon dioxide under high pressure to introduce the carboxylic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted piperidine compounds.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(3-Nitrophenyl)sulfonyl]piperidine: Lacks the carboxylic acid group, making it less versatile in forming hydrogen bonds and ionic interactions.
1-[(3-Nitrophenyl)sulfonyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which may affect its binding affinity and specificity for certain molecular targets.
1-[(3-Nitrophenyl)sulfonyl]morpholine: Contains a morpholine ring, which introduces additional oxygen atoms that can participate in hydrogen bonding and alter the compound’s chemical properties.
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-3-2-6-13(8-9)21(19,20)11-5-1-4-10(7-11)14(17)18/h1,4-5,7,9H,2-3,6,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVATZSJXFSPYLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198059 | |
Record name | 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321970-60-9 | |
Record name | 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321970-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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